molecular formula C28H29N3O4S B2555816 N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide CAS No. 532970-55-1

N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide

Cat. No. B2555816
CAS RN: 532970-55-1
M. Wt: 503.62
InChI Key: UGLBFEYRZGFSDV-UHFFFAOYSA-N
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Description

N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide is a useful research compound. Its molecular formula is C28H29N3O4S and its molecular weight is 503.62. The purity is usually 95%.
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Scientific Research Applications

Radiolabeled Compounds for Imaging

Compounds with complex structures, including those with dimethoxyanilino groups, can be designed for use in medical imaging. For example, radiolabeled nonpeptide angiotensin II antagonists like [11C]L-159,884 have been developed for angiotensin II, AT1 receptor imaging. These compounds are potent and selective ligands for the AT1 receptor, prepared by C-11 methylation of corresponding desmethyl phenolic precursors, highlighting their potential in diagnostic imaging (Hamill et al., 1996).

Synthetic Chemistry and Drug Development

In the realm of synthetic chemistry and drug development, molecules with intricate structures serve as key intermediates or final products. For instance, the synthesis of specific benzamide compounds has been reported, showcasing the importance of detailed synthetic strategies in creating molecules with potential therapeutic uses. These synthesized compounds are characterized by various spectroscopic methods, underlining the importance of structural precision in drug development processes (Al Mamari & Al Lawati, 2019).

Antiulcer Activity

Research on phenylethylamine derivatives, including their synthesis and biopharmaceutical evaluation, highlights the therapeutic potential of complex organic molecules. Novel derivatives have been synthesized to improve solubility, bioavailability, and antiulcer activity, demonstrating the role of chemical modification in enhancing drug efficacy (Hosokami et al., 1995).

Sigma-2 Receptor Probes

The development of sigma-2 receptor probes, such as benzamide analogues radiolabeled with tritium, illustrates the application of complex molecules in understanding receptor binding and function. These studies provide insights into the pharmacological profiles of new ligands, facilitating research in neurology and pharmacology (Xu et al., 2005).

Identification of Impurities in Pharmaceuticals

The identification and synthesis of impurities in pharmaceutical drugs, such as Repaglinide, underscore the significance of chemical analysis and structural elucidation in ensuring drug purity and safety. Through detailed spectroscopic analysis and synthesis of impurities, researchers can better understand the composition and potential impacts of these substances in drugs (Kancherla et al., 2018).

properties

IUPAC Name

N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S/c1-19-8-4-5-9-21(19)28(33)29-14-15-31-17-26(22-10-6-7-11-24(22)31)36-18-27(32)30-23-13-12-20(34-2)16-25(23)35-3/h4-13,16-17H,14-15,18H2,1-3H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLBFEYRZGFSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.